molecular formula C10H10O2 B3032625 4,5-Dihydrobenzo[b]oxepin-2(3H)-one CAS No. 3041-17-6

4,5-Dihydrobenzo[b]oxepin-2(3H)-one

Cat. No.: B3032625
CAS No.: 3041-17-6
M. Wt: 162.18 g/mol
InChI Key: WTCFSVGBFPOLBA-UHFFFAOYSA-N
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Description

4,5-Dihydrobenzo[b]oxepin-2(3H)-one is a heterocyclic compound that belongs to the benzoxepine family. This compound is characterized by a fused benzene and oxepine ring system, which imparts unique chemical and physical properties.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydrobenzo[b]oxepin-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various substituted benzoxepines, oxepinones, and dihydrobenzoxepines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4,5-Dihydrobenzo[b]oxepin-2(3H)-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4,5-Dihydrobenzo[b]oxepin-2(3H)-one include:

    Dibenzoxepin: A tricyclic compound used as a parent structure for certain drugs like doxepin.

    Dibenzazepine: Another tricyclic compound with similar structural features.

    Dibenzocycloheptene: A related compound with a different ring system.

Uniqueness

This compound is unique due to its specific ring structure and the potential for diverse chemical modifications. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents .

Properties

IUPAC Name

4,5-dihydro-3H-1-benzoxepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-10-7-3-5-8-4-1-2-6-9(8)12-10/h1-2,4,6H,3,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCFSVGBFPOLBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2OC(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50450374
Record name 4,5-dihydro-3H-benzo[b]oxepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3041-17-6
Record name 4,5-dihydro-3H-benzo[b]oxepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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